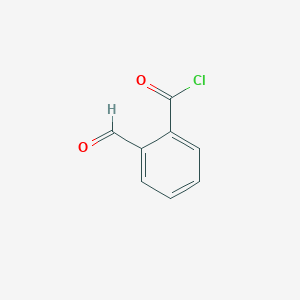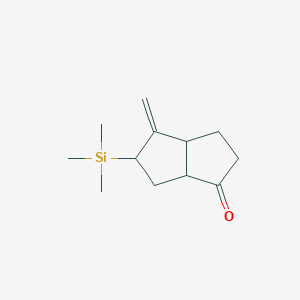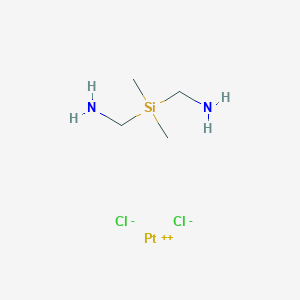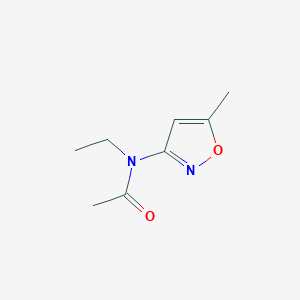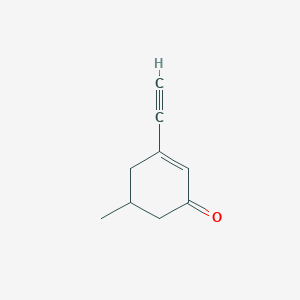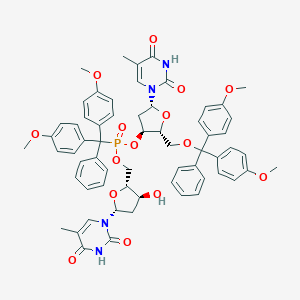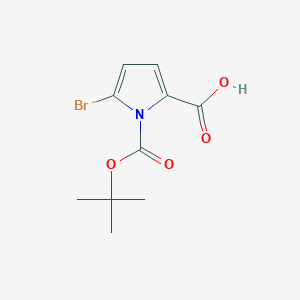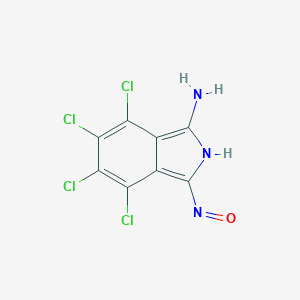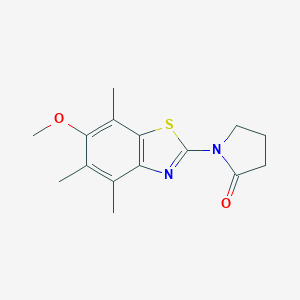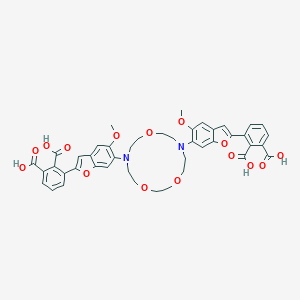
(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl))bis-1,2-benzenedicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl))bis-1,2-benzenedicarboxylic acid, commonly known as TDB, is a novel compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. TDB belongs to the family of dendrimers, which are highly branched and symmetric molecules that have a wide range of applications in various fields, including drug delivery, imaging, and sensing.
Applications De Recherche Scientifique
TDB has shown great promise in various scientific research applications due to its unique chemical properties. One of the most significant applications of TDB is in drug delivery, where it can be used to encapsulate drugs and deliver them to specific sites in the body. TDB's dendritic structure allows for the precise control of drug release, making it an ideal candidate for targeted drug delivery. TDB has also been used in imaging applications, where it can be used as a contrast agent for magnetic resonance imaging (MRI) and computed tomography (CT) scans. Additionally, TDB has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Mécanisme D'action
The mechanism of action of TDB is not fully understood, but it is believed to be related to its dendritic structure. TDB's dendritic structure allows it to interact with biological molecules in a unique way, potentially leading to its various applications. Additionally, TDB's size and shape allow it to interact with cell membranes, potentially leading to its antibacterial and antifungal properties.
Biochemical and Physiological Effects
TDB has been shown to have minimal toxicity in vitro and in vivo, making it an ideal candidate for various applications. Additionally, TDB has been shown to have low immunogenicity, meaning that it does not elicit an immune response when introduced into the body. This property is essential for the development of new drug delivery systems, as it allows for repeated dosing without adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
TDB's unique chemical properties make it an ideal candidate for various lab experiments. Its dendritic structure allows for precise control of drug release, making it an ideal candidate for drug delivery studies. Additionally, TDB's antibacterial and antifungal properties make it an ideal candidate for studies related to antimicrobial agents. However, TDB's synthesis method can be challenging and time-consuming, making it difficult to produce in large quantities.
Orientations Futures
There are many potential future directions for TDB research. One area of research is the development of new drug delivery systems using TDB. Researchers are also exploring the use of TDB as a contrast agent for various imaging modalities, including MRI and CT scans. Additionally, TDB's antibacterial and antifungal properties make it a potential candidate for the development of new antimicrobial agents. Finally, researchers are exploring the use of TDB in various sensing applications, including environmental monitoring and disease diagnosis.
Conclusion
In conclusion, TDB is a novel compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. TDB's dendritic structure allows for precise control of drug release, making it an ideal candidate for drug delivery studies. Additionally, TDB's antibacterial and antifungal properties make it a potential candidate for the development of new antimicrobial agents. As research in this area continues, it is likely that TDB will play an increasingly important role in various scientific research applications.
Méthodes De Synthèse
The synthesis of TDB involves a multistep process that requires careful control of reaction conditions to ensure the desired product is obtained. The first step involves the synthesis of a precursor molecule, which is then coupled with other molecules to form the final product. The most common method for synthesizing TDB is through the use of click chemistry, which involves the coupling of azide and alkyne functional groups through a copper-catalyzed reaction. This method allows for the precise control of the dendrimer's size and structure, making it an ideal candidate for various applications.
Propriétés
Numéro CAS |
124487-65-6 |
|---|---|
Nom du produit |
(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl))bis-1,2-benzenedicarboxylic acid |
Formule moléculaire |
C44H42N2O15 |
Poids moléculaire |
838.8 g/mol |
Nom IUPAC |
3-[6-[13-[2-(2,3-dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-5-methoxy-1-benzofuran-2-yl]phthalic acid |
InChI |
InChI=1S/C44H42N2O15/c1-55-37-21-25-19-35(27-5-3-7-29(41(47)48)39(27)43(51)52)60-33(25)23-31(37)45-9-13-57-14-10-46(12-16-59-18-17-58-15-11-45)32-24-34-26(22-38(32)56-2)20-36(61-34)28-6-4-8-30(42(49)50)40(28)44(53)54/h3-8,19-24H,9-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54) |
Clé InChI |
LCLZELJPNRRHBU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=C(O2)C3=C(C(=CC=C3)C(=O)O)C(=O)O)N4CCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C(=CC=C7)C(=O)O)C(=O)O)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C=C(O2)C3=C(C(=CC=C3)C(=O)O)C(=O)O)N4CCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C(=CC=C7)C(=O)O)C(=O)O)OC |
Synonymes |
SBFP sodium-binding benzofuran phthalate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



